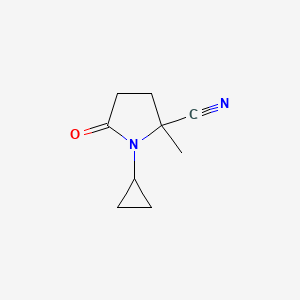
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide, also known as CTB or CTB-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTB-001 is a synthetic compound that belongs to the class of benzothiophene carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of this enzyme has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in lab experiments include its high purity and stability. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been synthesized using optimized methods that ensure high yields and purity of the compound. The limitations of using N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001. One direction is to study the potential use of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in treating other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in humans to determine its safety and efficacy as a potential therapeutic agent. Additionally, the development of novel N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 derivatives with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 involves a multi-step process that begins with the reaction of 1-cyano-3-methylcyclohexene with 2-mercaptobenzothiazole to form the intermediate compound 1-cyano-3-methylcyclohexyl-2-mercaptobenzothiazole. This intermediate is then subjected to a reaction with a carboxylic acid derivative to form the final product, N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001. The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has also been found to have anti-inflammatory effects and can reduce the neuroinflammation associated with these diseases.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-5-4-8-17(9-12,11-18)19-16(20)14-10-21-15-7-3-2-6-13(14)15/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOZWFGZBXBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)



![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)

![ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2445531.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)


![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)
